molecular formula C13H8O5 B12597057 Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate CAS No. 874619-79-1

Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate

Cat. No.: B12597057
CAS No.: 874619-79-1
M. Wt: 244.20 g/mol
InChI Key: QJUCMEBLMDNWLD-UHFFFAOYSA-N
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Description

Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate is a complex organic compound with a unique structure that combines elements of furan and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate include:

Uniqueness

Methyl 7-oxo-7H-furo3,2-gbenzopyran-9-carboxylate is unique due to its specific structural features and the presence of the methyl ester group. This gives it distinct chemical and biological properties compared to its analogs. Its unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

874619-79-1

Molecular Formula

C13H8O5

Molecular Weight

244.20 g/mol

IUPAC Name

methyl 7-oxofuro[3,2-g]chromene-9-carboxylate

InChI

InChI=1S/C13H8O5/c1-16-13(15)10-11-8(4-5-17-11)6-7-2-3-9(14)18-12(7)10/h2-6H,1H3

InChI Key

QJUCMEBLMDNWLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

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